molecular formula C11H10O6 B142682 2,4-Diacetoxy-6-hydroxybenzaldehyde CAS No. 164329-24-2

2,4-Diacetoxy-6-hydroxybenzaldehyde

Cat. No. B142682
M. Wt: 238.19 g/mol
InChI Key: IULYROKRCRZRES-UHFFFAOYSA-N
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Description

2,4-Diacetoxy-6-hydroxybenzaldehyde is a chemical compound that can be derived from 2,4-dihydroxybenzaldehyde, which is known for its role as a ligand in the synthesis of Salen catalysts. Salen catalysts are significant in various chemical reactions, including oxidation and reduction processes. The selective alkylation of 2,4-dihydroxybenzaldehyde is a critical step in modifying the ligand properties and creating novel Salen ligands with potentially enhanced catalytic activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-6-methylbenzaldehyde, involves multiple steps, including protection of hydroxyl groups, blocking active sites through silylation, formylation, and deprotection . Although the synthesis of 2,4-Diacetoxy-6-hydroxybenzaldehyde is not explicitly detailed in the provided papers, it likely follows a similar multi-step synthetic route. The process would involve the acetoxylation of the hydroxyl groups on the 2,4-dihydroxybenzaldehyde to introduce acetoxy functional groups, followed by careful control of reaction conditions to maintain the hydroxy group on the sixth position.

Molecular Structure Analysis

The molecular structure of 2,4-Diacetoxy-6-hydroxybenzaldehyde would consist of a benzene ring with two acetoxy groups at the 2 and 4 positions and a hydroxy group at the 6 position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules, especially in the context of ligand-catalyst interactions .

Chemical Reactions Analysis

While the specific chemical reactions involving 2,4-Diacetoxy-6-hydroxybenzaldehyde are not described in the provided papers, the compound's structure suggests it could participate in various organic reactions. Its aldehyde group could be involved in nucleophilic addition reactions, and the acetoxy groups could be subject to hydrolysis under certain conditions. The compound's ability to act as a ligand could also enable it to form complexes with metals, which is fundamental in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Diacetoxy-6-hydroxybenzaldehyde would be influenced by its functional groups. The acetoxy groups would make the compound more lipophilic compared to its dihydroxy precursor, potentially affecting its solubility in organic solvents. The hydroxy group could form hydrogen bonds, impacting the compound's boiling point and melting point. The aldehyde group would contribute to the compound's reactivity, particularly in condensation reactions .

Scientific Research Applications

Catalytic Applications

2,4-Diacetoxy-6-hydroxybenzaldehyde and its derivatives find application in catalysis. A study by Jiang et al. (2014) developed a method for the transformation of 4-hydroxybenzaldehydes into various aromatic carbonyl compounds using Cu(OAc)2 catalysis. This method is environmentally benign and has significant pharmaceutical importance (Jiang et al., 2014).

Solubility and Thermodynamics

The solubility of 4-hydroxybenzaldehyde in various solvents has been explored by Wang et al. (2017). This research is crucial for understanding the purification process and optimization conditions for the bromination process of 4-hydroxybenzaldehyde (Wang et al., 2017).

Flame Retardant Applications

Research by Sun and Yao (2011) synthesized novel phosphorus-containing flame retardants, including derivatives of 4-hydroxybenzaldehyde, highlighting its potential in enhancing fire resistance in materials (Sun & Yao, 2011).

Multicomponent Reactions

Salicylaldehydes, like 4-hydroxybenzaldehyde, are key chemicals in multicomponent reactions (MCRs), particularly in the synthesis of heterocycles. This application is significant in pharmaceutical production, as outlined by Heravi et al. (2018) (Heravi et al., 2018).

Synthesis of Complex Compounds

The ability to form complexes with metals, as shown in the synthesis of various metal complexes by Sibous et al. (2010), demonstrates its utility in creating new materials with potentially unique properties (Sibous et al., 2010).

Biosynthesis Applications

4-Hydroxybenzaldehyde, a related compound, has been used in biosynthetic processes. Zhu et al. (2022) demonstrated its use in the biosynthesis of organic synthesis intermediates, highlighting the potential of 2,4-Diacetoxy-6-hydroxybenzaldehyde in similar applications (Zhu et al., 2022).

Environmental and Analytical Applications

The modification of silica disks with derivatives of 4-hydroxybenzaldehyde for the preconcentration of copper ions, as researched by Fathi and Yaftian (2009), showcases its potential in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).

Safety And Hazards

The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation. It may also damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULYROKRCRZRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diacetoxy-6-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

2,4,6-Trihydroxybenzaldehyde (4) (4.62 g, 30 mmol), acetic anhydride (6.13 g, 60 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dry ethyl acetate (EtOAc) (100 mL) were refluxed overnight. The reaction mixture was filtrated, water (50 mL) was added and the water phase extracted with EtOAc (4×25 mL). The combined organic phases were washed with water (2×25 mL) and dried (MgSO4). The crude product was recrystallized from 1,2-dimethoxyethane (DME) to give the titled compound as white crystals, m.p. 103-105° C. Yield 4.3 g. (60%). 1H NMR (300 MHz, CDCl3): δ=2.29 (3H, s), 2.36 (3H, s), 6.61 (1H, s), 6.63 (1H, s), 10.04 (1H, s), 11.77 (1H, s); 13C NMR (75 MHz): δ=20.6 (CH3), 21.0 (CH3), 107.6 (CH), 108.1 (CH), 111.0 (C), 153.5 (C), 157.2 (C), 163.9 (C), 169.7 (C═O), 168.1 (C═O), 191.8 (HCO).
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Cruz, N Mateus, V de Freitas - Tetrahedron Letters, 2013 - Elsevier
Anthocyanins are natural polyphenolic compounds with important biological properties. In humans , these compounds are metabolized into different derivatives namely methyl, …
Number of citations: 25 www.sciencedirect.com
Y Takeuchi, L Xie, LM Cosentino, KH Lee - Bioorganic & Medicinal …, 1997 - Elsevier
Four isomeric methoxy substituted DCK analogues (3–6) were asymmetrically synthesized from different starting materials. 5-Methoxy-3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (…
Number of citations: 59 www.sciencedirect.com
L Xie, Y Takeuchi, LM Cosentino… - Journal of medicinal …, 1999 - ACS Publications
To explore the structural requirements of (+)-cis-khellactone derivatives as novel anti-HIV agents, 24 monosubstituted 3‘,4‘-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives …
Number of citations: 208 pubs.acs.org
MA Carbonneau, M Cisse, N Mora-Soumille, S Dairi… - Food chemistry, 2014 - Elsevier
Red sorghum is a source of phenolic compounds (PCs), including 3-deoxyanthocyanidins that may protect against oxidative stress related disease such as atherosclerosis. HPLC was …
Number of citations: 57 www.sciencedirect.com
O Dangles, H Elhajji - Helvetica Chimica Acta, 1994 - Wiley Online Library
The synthesis of 3‐glycosyloxylated flavylium ions (anthocyanins), in particular of callistephin (4), a natural anthocyanin, is described. The structural transformations in aqueous solution …
Number of citations: 76 onlinelibrary.wiley.com
F Han, H Oliveira, NF Brás, I Fernandes, L Cruz… - Food chemistry, 2020 - Elsevier
Malvidin-3-O-glucoside, malvidin-3,5-O-diglucoside, malvidin-3-O-(6-O-coumaroyl)-glucoside-5-O-glucoside from Chinese Vitis davidii red wine were used to investigate the role of …
Number of citations: 28 www.sciencedirect.com
L Cruz, I Fernandes, A Evora, V De Freitas, N Mateus - Synlett, 2017 - thieme-connect.com
Anthocyanins are widely consumed in human and despite the health effects that have been attributed to them they appear to have low plasmatic concentration. This is in great part …
Number of citations: 9 www.thieme-connect.com
LJ Marshall - 2010 - research-repository.st-andrews.ac …
The base-catalysed reaction of 4H-pyran-4-one with a range of nucleophiles, namely diethyl malonate, ethyl acetoacetate, nitromethane, acetylacetone and ethyl cyanoacetate, was …
L Xie - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLLG GGGGGG GG aaYLL This manuscript has been reproduced from the microfilm master…
Number of citations: 1 search.proquest.com
HA Mohammed, RA Khan - International Journal of Molecular Sciences, 2022 - mdpi.com
Anthocyanins are water-soluble, colored compounds of the flavonoid class, abundantly found in the fruits, leaves, roots, and other parts of the plants. The fruit berries are prime sources …
Number of citations: 31 www.mdpi.com

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